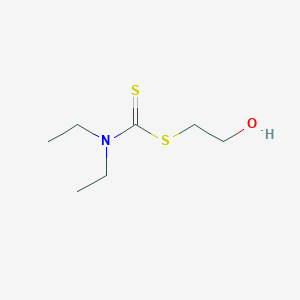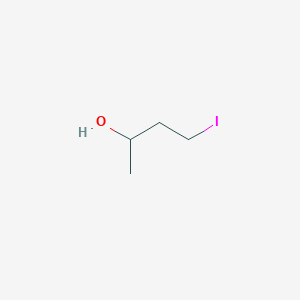
4-Iodobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobutan-2-ol is an organic compound with the molecular formula C₄H₉IO. It is a halogenated alcohol, specifically an iodinated butanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the iodination of butan-2-ol. This process typically requires the use of iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired iodination .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield butan-2-ol, with reagents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like OH⁻, CN⁻, and others.
Major Products
Oxidation: 4-Iodobutan-2-one.
Reduction: Butan-2-ol.
Substitution: Various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodobutan-2-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group (-OH) also contributes to its reactivity, allowing for oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutan-2-ol: Similar structure but with a chlorine atom instead of iodine.
4-Bromobutan-2-ol: Similar structure but with a bromine atom instead of iodine.
Butan-2-ol: The non-halogenated parent compound.
Uniqueness
4-Iodobutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The larger atomic size and higher reactivity of iodine make this compound particularly useful in certain synthetic applications where other halogenated butanols may not be as effective .
Propriétés
Numéro CAS |
6089-15-2 |
|---|---|
Formule moléculaire |
C4H9IO |
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
4-iodobutan-2-ol |
InChI |
InChI=1S/C4H9IO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |
Clé InChI |
FRITUKTYDGNWAY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


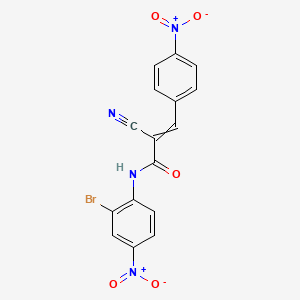

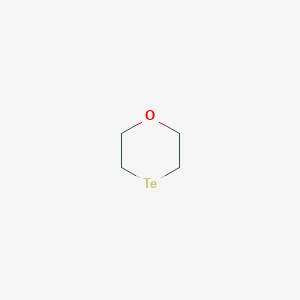
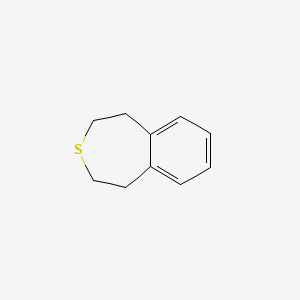
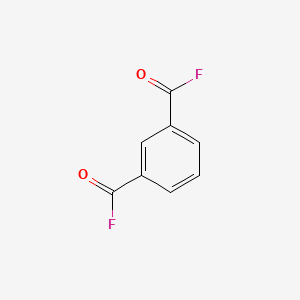

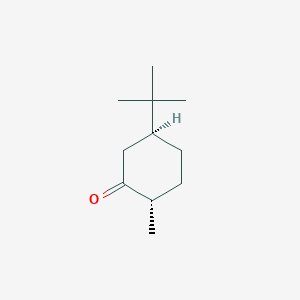
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
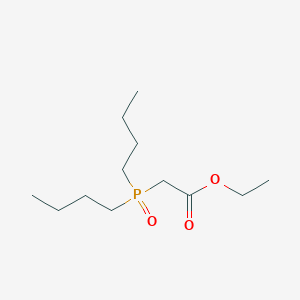
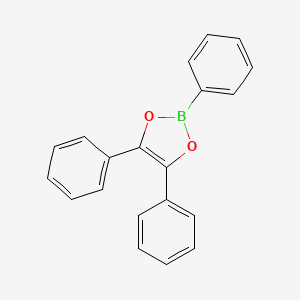
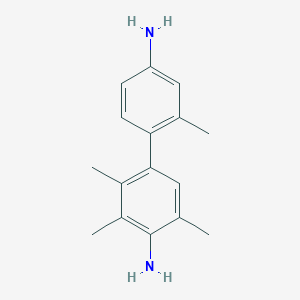

![Didecyl 2-[(4-methylphenyl)methyl]butanedioate](/img/structure/B14737305.png)
